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Compound of Interest

Compound Name: LEQ803

Cat. No.: B3180018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic properties of

LEQ803, the primary N-desmethyl metabolite of the cyclin-dependent kinase 4/6 (CDK4/6)

inhibitor, Ribociclib. While studied in the context of its parent compound, understanding the

absorption, distribution, metabolism, and excretion (ADME) of LEQ803 is crucial for a complete

characterization of Ribociclib's clinical pharmacology.

Core Pharmacokinetic Profile of LEQ803
LEQ803 is formed from Ribociclib primarily through metabolism by the cytochrome P450 3A4

(CYP3A4) enzyme.[1][2] It is a significant circulating metabolite observed in both preclinical

species and humans, though its exposure is generally less than that of the parent drug.

Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters for LEQ803,

derived from studies involving the administration of Ribociclib.

Table 1: LEQ803-to-Ribociclib Metabolic Ratios
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Administration
Route

Ratio (AUCLEQ803
/ AUCRibociclib)

Species Reference

Oral 0.198 Human [2]

Intravenous 0.125 Human [2]

Oral 38% (0.38) Rat [3]

Oral 3% (0.03) Dog [3]

AUC: Area Under the Plasma Concentration-Time Curve

The higher ratio of LEQ803 to Ribociclib following oral administration compared to intravenous

infusion in humans and preclinical models suggests a significant first-pass effect in the

generation of this metabolite.[3]

Metabolic Pathway
The metabolic conversion of Ribociclib to LEQ803 is a primary clearance mechanism for the

parent drug. This biotransformation is catalyzed by CYP3A4 and involves the N-demethylation

of Ribociclib.

Ribociclib

LEQ803
(N-Desmethyl Ribociclib)

N-demethylation

CYP3A4 Enzyme
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Caption: Metabolic conversion of Ribociclib to LEQ803 via CYP3A4.

Experimental Protocols
The pharmacokinetic data for LEQ803 were generated from clinical and preclinical studies

designed to evaluate the ADME properties of Ribociclib. The methodologies below are

representative of those used in these studies.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study
A human ADME study was conducted to determine the routes of excretion, pharmacokinetics,

and biotransformation of Ribociclib and its metabolites, including LEQ803.[3]

Study Design: An open-label, single-dose study in healthy male volunteers.

Study Drug Administration: A single oral dose of 600 mg of [¹⁴C]-radiolabeled Ribociclib was

administered.[3]

Sample Collection:

Plasma: Serial blood samples were collected at predefined time points to characterize the

pharmacokinetic profile of Ribociclib and LEQ803.[3][4]

Urine and Feces: Samples were collected to determine the routes and rates of excretion of

the radiolabeled drug and its metabolites.[3]

Bioanalytical Method: Plasma and urine concentrations of Ribociclib and LEQ803 were

measured using validated bioanalytical assays, typically liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[4] Total radioactivity was measured by radiometric

methods.[3]

Data Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated from

the plasma concentration-time data. Metabolite profiling was conducted on plasma, urine,

and feces to identify and quantify the metabolites, including LEQ803.[3]
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The workflow for this type of study is visualized below.
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Caption: General experimental workflow for a human ADME study.

Absolute Bioavailability and Bioequivalence Studies
Studies in healthy subjects were conducted to assess the absolute oral bioavailability of

Ribociclib and compare different formulations.[5]

Study Design: Open-label, crossover studies in healthy participants.[5]

Drug Administration:

Bioavailability: A single oral dose of a 600 mg Ribociclib tablet was compared with a single

intravenous infusion of 150 mg Ribociclib.[5]

Bioequivalence: A 600 mg Ribociclib tablet was compared with a 600 mg capsule

formulation.[5]

Pharmacokinetic Assessment: The plasma pharmacokinetics of both Ribociclib and its major

metabolite, LEQ803, were assessed in both study types. This allowed for the calculation of

the LEQ803-to-Ribociclib metabolic ratios for both oral and intravenous routes.[2]
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Studies in Special Populations
The pharmacokinetics of Ribociclib and LEQ803 have also been evaluated in specific

populations to inform dosing recommendations.

Hepatic Impairment: A Phase 1, open-label, single-dose study was conducted in subjects

with varying degrees of hepatic impairment (mild, moderate, severe) compared to subjects

with normal hepatic function.[6] Following a single 400 mg oral dose of Ribociclib, the

pharmacokinetics of both Ribociclib and LEQ803 were assessed.[6]

Renal Impairment: In a dedicated clinical study, the exposure of Ribociclib and LEQ803 was

evaluated after a single 400 mg dose in non-cancer subjects with renal impairment

compared to those with normal renal function.[2]

Clinical Significance
While LEQ803 is a major metabolite, its exposure is lower than that of Ribociclib.[3] Current

assessments suggest that the exposure increase of LEQ803 observed in special populations,

such as those with renal impairment, is not expected to have clinical relevance due to a lack of

clinically significant activity.[2] The primary driver of the clinical efficacy and safety profile of

Ribociclib treatment is considered to be the parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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